![molecular formula C13H19Cl2N3 B13599124 (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various quinoline-based compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry
The compound finds applications in the pharmaceutical industry for the development of new drugs. It is also used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinacrine: Another antimalarial drug with structural similarities to quinoline derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H19Cl2N3 |
|---|---|
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
N'-methyl-N'-(quinolin-3-ylmethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16(7-6-14)10-11-8-12-4-2-3-5-13(12)15-9-11;;/h2-5,8-9H,6-7,10,14H2,1H3;2*1H |
InChI-Schlüssel |
JMZNMLHEWFLLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN)CC1=CC2=CC=CC=C2N=C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



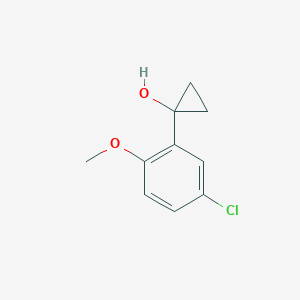

![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
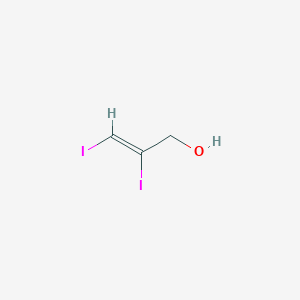
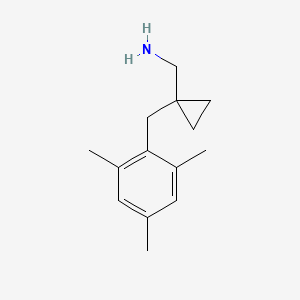
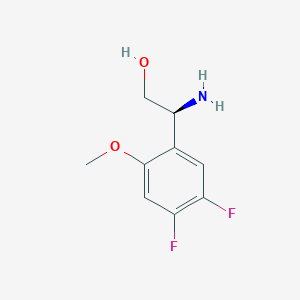
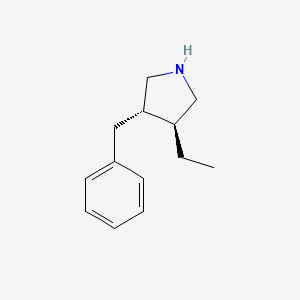

![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)

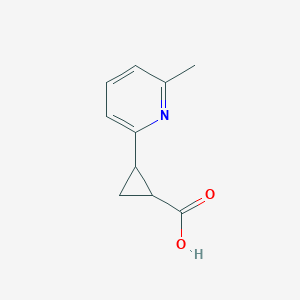

aminehydrochloride](/img/structure/B13599133.png)
